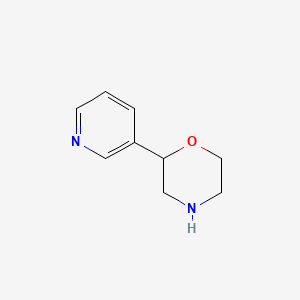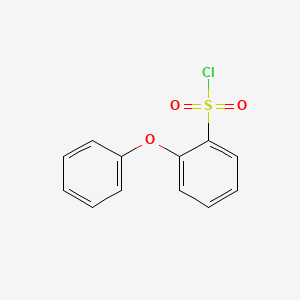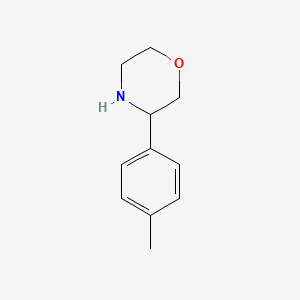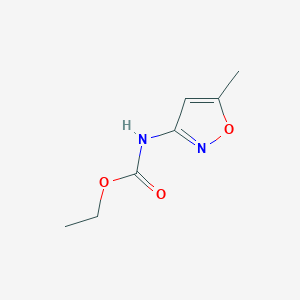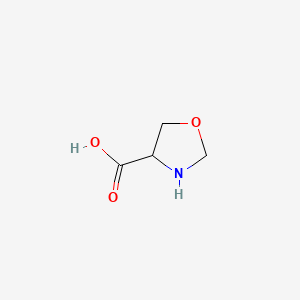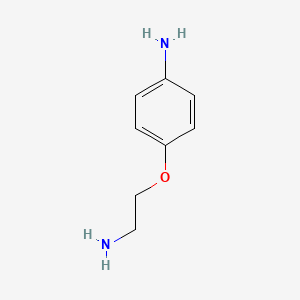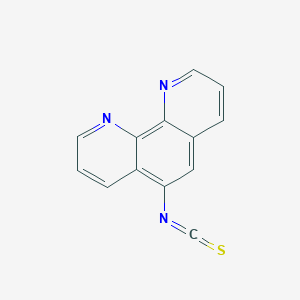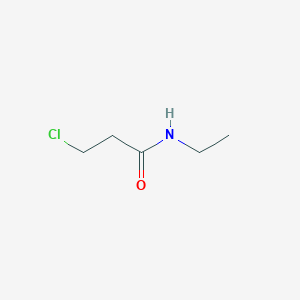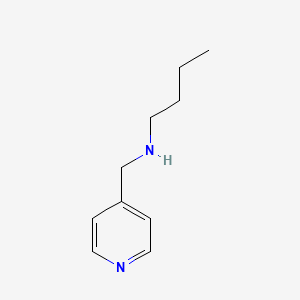
N-(pyridin-4-ylmethyl)butan-1-amine
説明
“N-(pyridin-4-ylmethyl)butan-1-amine” is a chemical compound with the molecular formula C10H16N2 . It’s also known by several synonyms such as “N-(4-PYRIDINYLMETHYL)-1-BUTANAMINE” and "4-Pyridinemethanamine, N-butyl-" .
Molecular Structure Analysis
The molecular structure of “N-(pyridin-4-ylmethyl)butan-1-amine” and its derivatives has been studied using classical molecular simulation methods . These studies revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .科学的研究の応用
Coordination Polymers and Metal Complexes
N-(pyridin-4-ylmethyl)butan-1-amine and its derivatives are prominently used in the synthesis of coordination polymers and metal complexes. For example, Zhang et al. (2013) demonstrated that flexible unsymmetrical bis(pyridyl) ligands, including derivatives of N-(pyridin-4-ylmethyl)butan-1-amine, can form helical silver(I) coordination polymers. These polymers exhibit varied helical chain pitches and are characterized by their luminescent emission intensities (Zhang et al., 2013).
Catalysis and Synthesis
N-(pyridin-4-ylmethyl)butan-1-amine derivatives have also been used in the field of catalysis. For instance, Dakkach et al. (2014) explored ruthenium carbene catalysts functionalized with derivatives of this compound for olefin epoxidation. These catalysts demonstrated high efficiency and could be used in various contexts, such as in the construction of electrochromic devices (Dakkach et al., 2014).
Luminescent and Chemosensor Applications
The compound and its derivatives are significant in the development of luminescent materials and chemosensors. For example, Zheng et al. (2016) synthesized a derivative that acted as a colorimetric and fluorescent chemosensor for metal ions, particularly Cu2+. This derivative displayed significant changes upon binding with Cu2+ and was successfully applied in detecting the presence of Cu2+ ions in mammalian cells (Zheng et al., 2016).
Polymerization and Material Science
In material science, derivatives of N-(pyridin-4-ylmethyl)butan-1-amine have been used in polymerization processes. For instance, Obuah et al. (2014) employed pyrazolylamine ligands derived from it in nickel(II) catalyzed oligomerization and polymerization of ethylene, leading to the formation of various polyethylene types. These processes were found to be dependent on the co-catalyst and solvent used (Obuah et al., 2014).
Bioactive Compounds and Pharmacology
Keypour et al. (2017) synthesized mononuclear Ni(II) complexes of Schiff base ligands derived from unsymmetrical tripodal amines, including N-(pyridin-4-ylmethyl)butan-1-amine derivatives. These complexes were studied for their antimicrobial effects and DNA cleavage activity, demonstrating their potential in pharmacological applications (Keypour et al., 2017).
Scientific Research Applications of N-(pyridin-4-ylmethyl)butan-1-amine
Coordination Polymers and Metal Complexes
N-(pyridin-4-ylmethyl)butan-1-amine and its derivatives are extensively used in the synthesis of coordination polymers and metal complexes. For instance, Zhang et al. (2013) demonstrated the construction of helical silver(I) coordination polymers using derivatives of this compound, exhibiting interesting structural and luminescent properties (Zhang et al., 2013).
Catalysis and Chemical Synthesis
This compound has also found significant applications in catalysis. Volpi et al. (2012) explored its use in synthesizing cationic heteroleptic cyclometalated iridium complexes, which are important in the field of phosphorescent materials (Volpi et al., 2012). Additionally, Gil-Moltó and Nájera (2005) demonstrated its utility in palladium-catalyzed syntheses of alkynes and diynes, highlighting its versatility in organic synthesis (Gil-Moltó & Nájera, 2005).
Chemosensors and Luminescent Materials
Significantly, derivatives of N-(pyridin-4-ylmethyl)butan-1-amine have been used in the development of chemosensors. Zheng et al. (2016) synthesized a bis(pyridine-2-ylmethyl)amine derivative as a colorimetric and fluorescent chemosensor for Cu2+ ions, with potential applications in biological systems (Zheng et al., 2016).
Polymer Science
In polymer science, Obuah et al. (2014) reported the use of pyrazolylpyridinamine nickel(II) complexes, derived from this compound, as catalysts for the oligomerization and polymerization of ethylene, demonstrating its role in polymer chemistry (Obuah et al., 2014).
Bioactive Compounds and Antimicrobial Activity
Furthermore, Keypour et al. (2017) synthesized mononuclear Ni(II) complexes using Schiff base ligands derived from unsymmetrical tripodal amines, including this compound, and evaluated their antimicrobial effects and DNA cleavage activity, indicating potential pharmaceutical applications (Keypour et al., 2017).
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-6-12-9-10-4-7-11-8-5-10/h4-5,7-8,12H,2-3,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDJBAFCDODEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405995 | |
| Record name | N-(pyridin-4-ylmethyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)butan-1-amine | |
CAS RN |
91010-46-7 | |
| Record name | N-(pyridin-4-ylmethyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B1598649.png)
![Tris[4-(heptadecafluorooctyl)phenyl]phosphine](/img/structure/B1598650.png)

